molecular formula C9H22Cl3N3 B2684334 1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride CAS No. 2138272-65-6

1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride

Cat. No. B2684334
CAS RN: 2138272-65-6
M. Wt: 278.65
InChI Key: PGZFGTAZXCGIBD-UHFFFAOYSA-N
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Description

“1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride” is a chemical compound with the CAS Number: 1803590-57-9. It has a molecular weight of 264.63 .


Synthesis Analysis

While specific synthesis methods for “1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride” are not available, a related compound was synthesized through a DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Molecular Structure Analysis

The InChI code for “1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride” is 1S/C8H17N3.3ClH/c1-10-2-4-11(5-3-10)8-6-9-7-8;;;/h8-9H,2-7H2,1H3;3*1H .


Physical And Chemical Properties Analysis

“1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride” is a powder with a melting point of 180-185°C .

Scientific Research Applications

GABAergic Modulation

Gamma-aminobutyric acid (GABA) is a crucial neurotransmitter in the central nervous system. Some azetidine compounds, including (Azetidin-3-yl)acetic acid , act as structural analogs of GABA. These molecules may influence GABAergic signaling pathways, potentially impacting anxiety, epilepsy, and other neurological disorders .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(azetidin-3-yl)-4-ethylpiperazine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3.3ClH/c1-2-11-3-5-12(6-4-11)9-7-10-8-9;;;/h9-10H,2-8H2,1H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZFGTAZXCGIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CNC2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride

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